molecular formula C10H10BrN B156866 1H-Indole, 3-(1-bromoethyl)- CAS No. 127561-17-5

1H-Indole, 3-(1-bromoethyl)-

Cat. No. B156866
M. Wt: 224.1 g/mol
InChI Key: VFTVULRWXJQVKS-UHFFFAOYSA-N
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Description

“1H-Indole, 3-(1-bromoethyl)-” is a chemical compound with the molecular formula C10H10BrN . It is a halogenated heterocyclic building block . The compound appears as an off-white to light brown crystalline powder .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another study presents a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 3-(1-bromoethyl)-” has been analyzed using various techniques. A study on the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 3-(1-bromoethyl)-” include a molecular weight of 224.097 Da . It appears as an off-white to light brown crystalline powder .

Safety And Hazards

The safety data sheet for a similar compound, Indole-3-carboxaldehyde, indicates that it can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye protection are recommended .

Future Directions

The future directions in the research of “1H-Indole, 3-(1-bromoethyl)-” and similar compounds could involve exploring their diverse biological and clinical applications. Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The development of novel methods of synthesis and the investigation of their stabilization and antioxidant activities could be potential areas of future research .

properties

IUPAC Name

3-(1-bromoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVULRWXJQVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(1-bromoethyl)-

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